molecular formula C25H20N4O2S2 B2966821 3-benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034575-77-2

3-benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2966821
CAS No.: 2034575-77-2
M. Wt: 472.58
InChI Key: YISFUFKVFQZNHU-UHFFFAOYSA-N
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Description

3-benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H20N4O2S2 and its molecular weight is 472.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial efficacy against a range of bacterial and fungal strains. For instance, novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and found to possess good antimicrobial activities, particularly against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, with some compounds exhibiting superior activity to commercial bactericides like bismerthiazol (Yan et al., 2016).

Anticancer Activity

The quinazolinone scaffold has also been explored for its potential anticancer properties. Various derivatives have been synthesized and assessed for their activity against different cancer cell lines. A particular focus has been on derivatives capable of targeting EGFR-tyrosine kinase, which is implicated in numerous cancers. Some synthesized quinazolin-4(3H)-one derivatives showed remarkable activity against specific cancer cell lines, offering a foundation for further development of potent anticancer agents (Noolvi & Patel, 2013).

Anticonvulsant Properties

Further research into quinazolinone derivatives has revealed their potential as anticonvulsant agents. A series of new derivatives was synthesized and evaluated for anticonvulsant activity, with some showing promising results in models of epilepsy. This indicates the potential of quinazolinone derivatives in the development of new treatments for neurological disorders such as epilepsy (Gupta et al., 2013).

Antiviral Activities

Quinazolinone derivatives have also demonstrated antiviral activities against a range of viruses, including respiratory and biodefense viruses. Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques showed potential antiviral properties, highlighting the versatility of the quinazolinone core in the development of new antiviral agents (Selvam et al., 2007).

Biochemical Analysis

Biochemical Properties

3-Benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial in cell signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, thereby blocking substrate access and inhibiting enzyme activity . Additionally, it may interact with proteins involved in DNA repair, potentially affecting cellular responses to DNA damage.

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound has been shown to modulate the MAPK/ERK pathway, which is critical for cell proliferation and survival . This modulation can result in either the promotion or inhibition of cell growth, depending on the cellular context. Furthermore, it may induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the target. For instance, the compound may inhibit tyrosine kinases, which are involved in various signaling pathways, thereby disrupting cellular communication and growth . Additionally, it can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade in the presence of light or heat . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of cell proliferation or induction of apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition or anti-inflammatory activity . At higher doses, it can cause toxic effects, including liver damage and oxidative stress. The threshold for these adverse effects varies among different animal models, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can also affect cellular energy balance and redox status.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence apoptotic pathways.

Properties

IUPAC Name

3-benzyl-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S2/c1-32-19-13-11-18(12-14-19)23-27-22(31-28-23)16-33-25-26-21-10-6-5-9-20(21)24(30)29(25)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISFUFKVFQZNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.